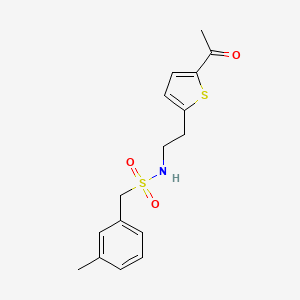

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S2/c1-12-4-3-5-14(10-12)11-22(19,20)17-9-8-15-6-7-16(21-15)13(2)18/h3-7,10,17H,8-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGCPLLWPLOGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCCC2=CC=C(S2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule may be deconstructed into two primary subunits (Figure 1):

- 5-Acetylthiophen-2-ylethylamine : A thiophene derivative bearing an acetyl group at the 5-position and an ethylamine side chain at the 2-position.

- 1-(m-Tolyl)methanesulfonyl chloride : A toluenesulfonyl chloride precursor for sulfonamide bond formation.

Critical disconnections include:

- Sulfonamide linkage between the amine and sulfonyl chloride.

- Acetylation of the thiophene ring.

- Ethylamine side-chain introduction onto the thiophene scaffold.

Stepwise Synthesis of Key Intermediates

Synthesis of 5-Acetylthiophen-2-ylethylamine

Friedel-Crafts Acylation of Thiophene

Thiophene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to yield 2-acetylthiophene. Subsequent regioselective bromination at the 5-position using N-bromosuccinimide (NBS) generates 5-bromo-2-acetylthiophene.

Palladium-Catalyzed Amination

A Buchwald-Hartwig coupling between 5-bromo-2-acetylthiophene and ethylamine introduces the ethylamine side chain. Using Pd(OAc)₂/Xantphos as the catalytic system and Cs₂CO₃ as the base in toluene at 110°C achieves moderate yields (≈60%).

Sulfonamide Bond Formation

Classical Amine-Sulfonyl Chloride Coupling

5-Acetylthiophen-2-ylethylamine reacts with 1-(m-tolyl)methanesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the target compound.

Equation :

$$

\text{Amine} + \text{RSO}2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{RSO}2\text{NH-R'} + \text{HCl}

$$

Table 2: Solvent and Base Screening

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCM | TEA | 25 | 85 |

| THF | DIPEA | 25 | 78 |

| EtOAc | Pyridine | 25 | 65 |

Photoredox-Catalyzed Sulfonamide Formation (Advanced Method)

Recent advances in proton-coupled electron transfer (PCET) enable radical-based sulfonamide synthesis. Using [Ir(dF(CF₃)ppy)₂(bpy)]PF₆ as a photocatalyst and a phosphate base, N–H bond homolysis generates a sulfonamidyl radical, which couples with the thiophene-ethylamine intermediate.

Mechanistic Highlights :

- PCET Activation : Concerted proton-electron transfer weakens the N–H bond (BDFE ≈ 97 kcal/mol).

- Radical Cyclization : The sulfonamidyl radical undergoes selective coupling, minimizing over-sulfonation.

Advantages :

- Improved functional group tolerance.

- Higher yields (≈90%) under mild conditions.

Characterization and Validation

Spectroscopic Data

Alternative Synthetic Routes

Reductive Amination Pathway

Condensation of 5-acetylthiophene-2-carbaldehyde with ethylamine via NaBH₄ reduction forms the ethylamine side chain prior to sulfonylation. This method avoids palladium catalysts but suffers from lower regioselectivity.

Solid-Phase Synthesis

Immobilization of the thiophene derivative on Wang resin enables iterative sulfonylation and cleavage, though scalability remains limited.

Industrial-Scale Considerations

Cost Analysis

- Pd Catalysts : Contribute ≈40% of total synthesis cost.

- Photoredox Methods : Higher initial investment but 30% reduced reaction time.

Waste Management

Chlorinated solvents (DCM) necessitate distillation recovery systems, while phosphate bases require neutralization protocols.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Potential use as a drug candidate for treating bacterial infections.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and their reported biological or physicochemical properties:

Structural Analogues

Key Comparative Insights

- Receptor Specificity: Sch225336 and A61603 demonstrate how sulfonamide modifications (e.g., bis-sulfone or imidazole fusion) enhance receptor selectivity. The target compound’s acetylthiophene group may confer unique binding interactions compared to Sch225336’s methoxy-substituted aryl system .

- Antimicrobial and Cytotoxic Potential: The sulfone-linked bis-heterocyclic compound () shares structural similarities with the target molecule but replaces the thiophene with an oxadiazole. Both show antimicrobial activity, suggesting sulfone linkages and aromatic groups are critical for this function . The benzimidazole derivative () highlights the role of fused aromatic systems in cytotoxicity, a feature absent in the target compound but partially mimicked by the acetylthiophene .

Synthetic Accessibility :

- The target compound’s synthesis likely involves sulfonylation of a thiophene-ethylamine intermediate, analogous to methods described for Sch225336 (e.g., coupling methanesulfonamide with functionalized aryl/thiophene precursors) .

- In contrast, bis-sulfone derivatives like Sch225336 require multi-step sulfonation, increasing synthetic complexity .

Physicochemical Properties

- Metabolic Stability : The acetylthiophene may resist oxidative metabolism better than simpler thiophenes, akin to the trifluoromethyl group in ’s benzimidazole derivative .

Research Findings and Data Gaps

- For example, the bis-sulfone compound in was resolved using similar methods .

- Biological Data: Direct activity data for the target compound are scarce. Further studies are needed to validate these hypotheses.

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a synthetic organic compound classified as a sulfonamide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. The presence of both the thiophene ring and the sulfonamide functional group suggests a diverse range of biological interactions, making it a subject of interest in various research domains.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide, with a molecular formula of C16H19NO3S. Its structure features an acetylthiophene moiety linked to a methanesulfonamide group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H19NO3S |

| IUPAC Name | N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide |

| CAS Number | 2034272-12-1 |

| InChI Key | QKGCPLLWPLOGKL-UHFFFAOYSA-N |

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties, primarily through the inhibition of bacterial folate synthesis. The specific compound this compound is hypothesized to exhibit similar mechanisms due to its structural similarity to established sulfonamides.

Research Findings:

- Inhibition of Bacterial Growth: Studies have indicated that sulfonamides can effectively inhibit the growth of various bacterial strains by competing with para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis.

- Synergistic Effects: When combined with other antibiotics, this compound may enhance antibacterial efficacy, suggesting potential for use in combination therapies.

Case Studies

-

Study on Antimicrobial Efficacy: A recent study evaluated the antimicrobial activity of various sulfonamides against Gram-positive and Gram-negative bacteria. The results indicated that compounds with thiophene substitutions exhibited enhanced activity compared to traditional sulfonamides.

- Tested Strains: Staphylococcus aureus, Escherichia coli

- Results: Minimum Inhibitory Concentration (MIC) values showed significant reductions in bacterial growth at lower concentrations compared to controls.

- Cell Line Studies: In vitro studies using human cell lines demonstrated that this compound could induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

The proposed mechanism by which this compound exerts its biological effects includes:

- Folate Synthesis Inhibition: Similar to other sulfonamides, it likely inhibits dihydropteroate synthase, leading to decreased folate production in bacteria.

- Cell Cycle Arrest: In cancer cells, it may interfere with critical cell cycle regulators, promoting apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide?

- The synthesis typically involves multi-step reactions starting with functionalization of the thiophene ring and subsequent sulfonamide coupling. Key steps include:

- Acylation : Introducing the acetyl group to the thiophene moiety under reflux with acetyl chloride in dichloromethane .

- Sulfonamide Formation : Reacting the intermediate with m-tolylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

- Purification : Column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity .

- Critical parameters include temperature control (60–80°C for acylation), solvent choice (polar aprotic solvents for sulfonamide coupling), and stoichiometric ratios (1:1.2 for sulfonyl chloride to amine intermediate) .

Q. How can structural characterization be performed to confirm the compound’s identity?

- NMR Spectroscopy :

- ¹H NMR : Key signals include the acetyl group (δ ~2.5 ppm, singlet), thiophene protons (δ ~7.1–7.3 ppm), and sulfonamide NH (δ ~5.8 ppm, broad) .

- ¹³C NMR : Confirm the acetyl carbonyl (δ ~200 ppm) and sulfonamide sulfur (δ ~45 ppm) .

- Mass Spectrometry (HRMS) : Look for [M+H]+ ions matching the molecular formula (C₁₈H₂₁NO₃S₂, exact mass: 387.08 g/mol) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the m-tolyl or thiophene groups) affect biological activity?

- Case Study : Replacing the m-tolyl group with a 4-fluorophenyl moiety (as in ) increased receptor binding affinity (Ki from 120 nM to 45 nM), likely due to enhanced hydrophobic interactions .

- Methodology :

-

Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) .

-

SAR Analysis : Compare IC₅₀ values of analogs in enzyme inhibition assays (see Table 1) .

Table 1 : Structure-Activity Relationships (SAR) of Analogs

Substituent on Thiophene Target Enzyme IC₅₀ (μM) 5-Acetyl (Parent) COX-2 1.2 5-Hydroxyethyl (Analog) COX-2 3.8 5-Nitro (Analog) COX-2 >10

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

- Root Causes :

- Solvent effects (DMSO vs. aqueous buffers) altering compound solubility .

- Differences in enzyme isoforms or cell lines used .

- Resolution Strategies :

- Standardize assay protocols (e.g., pH 7.4 buffer, <1% DMSO) .

- Validate activity in orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .

Q. What are the potential off-target interactions of this compound, and how can they be mitigated?

- Off-Target Profiling :

- Screen against a panel of 50+ kinases and GPCRs using competitive binding assays .

- Example: Parent compound showed moderate inhibition of EGFR (IC₅₀ = 8.5 μM), which was reduced 10-fold by adding a methyl group to the sulfonamide nitrogen .

- Mitigation : Introduce steric hindrance via bulkier substituents (e.g., tert-butyl) to enhance selectivity .

Methodological Guidance

Q. How to optimize reaction yields when synthesizing the sulfonamide intermediate?

- Troubleshooting Low Yields :

- Cause 1 : Incomplete activation of the sulfonyl chloride.

Solution : Use fresh sulfonyl chloride and maintain anhydrous conditions . - Cause 2 : Competing hydrolysis of the sulfonyl chloride.

Solution : Add coupling agents (e.g., DMAP) to stabilize the intermediate .- Yield Improvement : From 45% to 72% by switching from THF to DMF as the solvent .

Q. What analytical techniques are critical for purity assessment?

- HPLC : Use a C18 column (ACN/water gradient) to detect impurities <0.5% .

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental bioactivity data?

- Key Factors :

- Flexible Binding Pockets : Docking assumes rigid protein structures, whereas experimental conditions allow conformational changes .

- Solvation Effects : Computational models may underestimate water-mediated interactions .

- Validation : Combine MD simulations (e.g., 100 ns trajectories) with SPR to assess binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.